N-Ethyl-norgranatanol-3-alpha-benzhydrylaether [German]
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Overview
Description
N-Ethyl-norgranatanol-3-alpha-benzhydrylaether is a complex organic compound with a unique structure that includes an ethyl group, a norgranatanol core, and a benzhydrylaether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-norgranatanol-3-alpha-benzhydrylaether typically involves multiple steps, starting with the preparation of the norgranatanol core. This core is then functionalized with an ethyl group and a benzhydrylaether moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of N-Ethyl-norgranatanol-3-alpha-benzhydrylaether may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-norgranatanol-3-alpha-benzhydrylaether can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, ethanol, water
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Scientific Research Applications
N-Ethyl-norgranatanol-3-alpha-benzhydrylaether has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Studied for its potential therapeutic properties, including its ability to modulate biological pathways and its potential as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-Ethyl-norgranatanol-3-alpha-benzhydrylaether involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-Ethyl-norgranatanol-3-alpha-benzhydrylaether can be compared with other similar compounds, such as:
- N-Ethyl-norgranatanol-3-alpha-benzhydrylamine
- N-Ethyl-norgranatanol-3-alpha-benzhydrylether
- N-Ethyl-norgranatanol-3-alpha-benzhydrylketone
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and potential applications. The uniqueness of N-Ethyl-norgranatanol-3-alpha-benzhydrylaether lies in its specific combination of functional groups, which confer distinct reactivity and biological activity.
Properties
CAS No. |
6552-29-0 |
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Molecular Formula |
C23H29NO |
Molecular Weight |
335.5 g/mol |
IUPAC Name |
3-benzhydryloxy-9-ethyl-9-azabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C23H29NO/c1-2-24-20-14-9-15-21(24)17-22(16-20)25-23(18-10-5-3-6-11-18)19-12-7-4-8-13-19/h3-8,10-13,20-23H,2,9,14-17H2,1H3 |
InChI Key |
LVJWCDBYEDZHHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2CCCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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